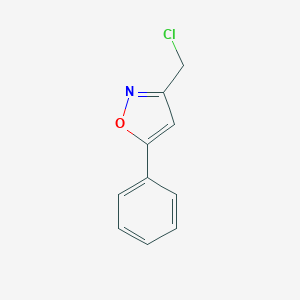

3-(Chloromethyl)-5-phenylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJJRVMANUGETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363313 | |

| Record name | 3-(chloromethyl)-5-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14731-10-3 | |

| Record name | 3-(chloromethyl)-5-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(Chloromethyl)-5-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Chloromethyl)-5-phenylisoxazole (CAS No: 14731-10-3), a key heterocyclic intermediate in organic synthesis. The document details its molecular structure, physicochemical characteristics, reactivity, and established synthetic protocols. Spectroscopic data, based on analogous compounds, are discussed to aid in characterization. This guide is intended to serve as a critical resource for professionals in research, discovery, and development who utilize isoxazole scaffolds in the design of novel molecules.

Core Chemical Properties

3-(Chloromethyl)-5-phenylisoxazole is a substituted isoxazole featuring a reactive chloromethyl group at the 3-position and a phenyl group at the 5-position. This arrangement makes it a versatile building block for introducing the 5-phenylisoxazole moiety into larger, more complex structures, particularly in the fields of medicinal and agricultural chemistry.

Physicochemical Data

The key quantitative properties of 3-(Chloromethyl)-5-phenylisoxazole are summarized in the table below for quick reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 14731-10-3 | [1][2] |

| Molecular Formula | C₁₀H₈ClNO | [2] |

| Molecular Weight | 193.63 g/mol | [2] |

| Melting Point | 48-49.5 °C | [3] |

| Boiling Point | 337.6 °C at 760 mmHg | [3] |

| Density | 1.222 g/cm³ | [3] |

| Refractive Index | 1.556 | [3] |

| Vapor Pressure | 0.000203 mmHg at 25°C | [3] |

| pKa (Predicted) | -4.04 ± 0.28 | [3] |

| InChI Key | MLJJRVMANUGETQ-UHFFFAOYSA-N | [2] |

| SMILES | ClCC1=NOC(=C1)C1=CC=CC=C1 | [2] |

Reactivity and Applications

The primary site of reactivity in 3-(Chloromethyl)-5-phenylisoxazole is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups.

It is widely utilized as an intermediate and building block in organic synthesis. For example, it undergoes Williamson ether synthesis with phenols and reacts with thiols and amines to form the corresponding ethers, thioethers, and amine derivatives.[4] This reactivity is fundamental to its use in constructing more complex molecules with potential biological activity, serving as a key intermediate for pharmaceuticals and agrochemicals.[3]

Synthesis and Experimental Protocols

The synthesis of 3-(Chloromethyl)-5-phenylisoxazole is most commonly achieved through a two-step process starting from benzaldoxime. The first step involves the formation of the isoxazole ring with a hydroxymethyl group, which is subsequently chlorinated.

Synthesis Pathway Overview

Experimental Protocol: Synthesis of (3-Phenylisoxazol-5-yl)methanol (Precursor)

This protocol is based on a published procedure for the synthesis of the precursor alcohol.[5]

-

Reaction Setup: Charge a round-bottomed flask with benzaldoxime (1.0 eq) dissolved in N,N-dimethylformamide (DMF).

-

Oxime Activation: Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution in batches. The reaction is typically stirred at room temperature for several hours to form the corresponding hydroximoyl chloride in situ.

-

Cycloaddition: To the mixture, add propargyl alcohol (1.2 eq), copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (catalytic amount, e.g., 0.06 eq), and L-ascorbic acid (catalytic amount, e.g., 0.24 eq).

-

Base Addition: Add a solution of potassium carbonate (K₂CO₃) (1.1 eq) and stir the reaction mixture for 1 hour.

-

Work-up: Dilute the reaction mixture with a saturated solution of ethylenediaminetetraacetic acid (EDTA) and extract with dichloromethane (3x).

-

Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue via silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield (3-phenylisoxazol-5-yl)methanol.[5]

Experimental Protocol: Synthesis of 3-(Chloromethyl)-5-phenylisoxazole (Target)

This is a generalized protocol based on the established conversion of hydroxymethylisoxazoles to chloromethylisoxazoles.[4]

-

Reaction Setup: Dissolve (3-Phenylisoxazol-5-yl)methanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or chloroform in a flask equipped with a reflux condenser and a gas trap.

-

Chlorination: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂) (typically 1.1 to 1.5 eq) dropwise.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction by slowly pouring it into ice water or a saturated sodium bicarbonate solution. Extract the product with dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield 3-(Chloromethyl)-5-phenylisoxazole. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

While specific spectra for 3-(Chloromethyl)-5-phenylisoxazole are not widely published, its characteristic spectral features can be reliably predicted based on data from closely related analogues.[6][7]

¹H NMR Spectroscopy

In a ¹H NMR spectrum (typically in CDCl₃ or DMSO-d₆), the following signals are expected:

-

Aromatic Protons (Phenyl group): A multiplet in the range of δ 7.40-7.90 ppm, integrating to 5H.

-

Isoxazole Proton: A sharp singlet for the proton at the 4-position of the isoxazole ring, typically appearing around δ 6.7-6.9 ppm.[7]

-

Chloromethyl Protons: A sharp singlet for the -CH₂Cl protons. This signal would likely appear downfield, estimated in the range of δ 4.6-4.9 ppm, due to the deshielding effect of the adjacent chlorine atom and the isoxazole ring.

¹³C NMR Spectroscopy

In a ¹³C NMR spectrum, characteristic peaks would include:

-

Isoxazole Carbons: C3, C4, and C5 of the isoxazole ring. C3 and C5, being attached to substituents, would appear around δ 160-172 ppm, while C4 would be found further upfield.[7]

-

Phenyl Carbons: Four signals in the aromatic region (δ 125-135 ppm).

-

Chloromethyl Carbon: A signal for the -CH₂Cl carbon, expected in the range of δ 35-45 ppm.

Infrared (IR) Spectroscopy

An IR spectrum (KBr pellet or thin film) would be expected to show the following characteristic absorption bands:

-

Aromatic C-H Stretch: Above 3000 cm⁻¹.[6]

-

C=N Stretch (Isoxazole): A strong band in the region of 1510-1580 cm⁻¹.[6]

-

C=C Stretch (Aromatic & Isoxazole): Bands in the 1460-1490 cm⁻¹ region.[6]

-

N-O Stretch (Isoxazole): A characteristic band around 1320-1410 cm⁻¹.[6]

-

C-Cl Stretch: A band typically found in the fingerprint region, around 700-800 cm⁻¹.[6]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 193, with a characteristic [M+2]⁺ isotope peak at m/z 195 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would likely involve the loss of chlorine (Cl•) and the chloromethyl radical (•CH₂Cl).

Safety and Handling

3-(Chloromethyl)-5-phenylisoxazole is classified as a corrosive solid that can cause severe skin burns and eye damage. It is also a respiratory irritant. Handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid formation of dust and inhalation of vapors. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

References

An In-Depth Technical Guide to 3-(Chloromethyl)-5-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-phenylisoxazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document details its chemical identifiers, physical properties, and key experimental protocols, and explores its biological activities, offering a valuable resource for professionals in drug discovery and development.

Core Identifiers and Properties

3-(Chloromethyl)-5-phenylisoxazole is a substituted isoxazole characterized by a chloromethyl group at the 3-position and a phenyl group at the 5-position of the isoxazole ring. Accurate identification of this compound is crucial, and it is important to distinguish it from its positional isomer, 5-(Chloromethyl)-3-phenylisoxazole.

| Identifier | Value |

| CAS Number | 14731-10-3[1] |

| Molecular Formula | C₁₀H₈ClNO[1] |

| Molecular Weight | 193.63 g/mol [1] |

| IUPAC Name | 3-(chloromethyl)-5-phenyl-1,2-oxazole |

| Synonyms | Isoxazole, 3-(chloromethyl)-5-phenyl-[1] |

Table 1: Core Identifiers for 3-(Chloromethyl)-5-phenylisoxazole

| Property | Value |

| Melting Point | 48-49.5 °C[1] |

| Boiling Point | 337.6 °C at 760 mmHg[1] |

| Density | 1.222 g/cm³[1] |

| Flash Point | 158 °C[1] |

| Storage Temperature | 2-8°C[1] |

Table 2: Physicochemical Properties of 3-(Chloromethyl)-5-phenylisoxazole

Synthesis and Reactivity

The chloromethyl group in 3-(Chloromethyl)-5-phenylisoxazole serves as a reactive handle for a variety of nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules.

A common method for the synthesis of 3-(Chloromethyl)-5-phenylisoxazole involves the reaction of (5-phenylisoxazol-3-yl)methanol with thionyl chloride.[2] This reaction effectively converts the hydroxyl group into a more reactive chloromethyl group.

Caption: Synthesis of 3-(Chloromethyl)-5-phenylisoxazole.

Experimental Protocols

Protocol 1: Synthesis of 3-(Chloromethyl)-5-phenylisoxazole

This protocol describes the synthesis of 3-(Chloromethyl)-5-phenylisoxazole from (5-phenylisoxazol-3-yl)methanol.

Materials:

-

(5-phenylisoxazol-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., Dichloromethane)

-

Stirring apparatus

-

Reaction vessel with a reflux condenser and a gas trap

Procedure:

-

Dissolve (5-phenylisoxazol-3-yl)methanol in an inert solvent within the reaction vessel under a dry atmosphere.

-

Slowly add thionyl chloride to the solution while stirring. An exothermic reaction may occur, so cooling might be necessary.

-

After the addition is complete, heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess thionyl chloride with a suitable reagent (e.g., slow addition to ice-water).

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Alkylation of Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate

This protocol details the use of 3-(Chloromethyl)-5-phenylisoxazole as an alkylating agent.[2][3]

Materials:

-

Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate

-

3-(Chloromethyl)-5-phenylisoxazole

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

To a solution of Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate in DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for a short period to ensure the formation of the corresponding phenoxide.

-

Add a solution of 3-(Chloromethyl)-5-phenylisoxazole in DMF to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitoring by TLC is recommended). The reaction to yield methyl 4-oxo-5-((5-phenylisoxazol-3-yl)methoxy)-4H-pyran-2-carboxylate has been reported to have a yield of 51%.[2]

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography.

Caption: Experimental workflow for alkylation.

Biological Activity

While extensive biological data for 3-(Chloromethyl)-5-phenylisoxazole is not widely published, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of isoxazoles have demonstrated a broad range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.

For instance, a structurally related compound, 3-(Chloromethyl)-5-(4-chlorophenyl)isoxazole, has been investigated for its anticancer properties. Studies have shown that some isoxazole derivatives exhibit cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma).[3] The proposed mechanism of action often involves the induction of apoptosis.[3]

| Compound | Cell Line | IC₅₀ (µM) |

| 4j (Isoxazole derivative) | A549 | 19.56[3] |

Table 3: Cytotoxic Activity of a Representative Isoxazole Derivative

It is plausible that 3-(Chloromethyl)-5-phenylisoxazole could serve as a key intermediate for the synthesis of novel therapeutic agents with similar or enhanced biological activities. Further research is warranted to fully elucidate its pharmacological profile.

Conclusion

3-(Chloromethyl)-5-phenylisoxazole is a valuable and reactive building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the chloromethyl group allow for diverse chemical modifications. While direct biological data on this specific compound is limited, the broader class of isoxazole derivatives continues to be a fertile ground for drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of 3-(Chloromethyl)-5-phenylisoxazole in their research and development endeavors.

References

3-(Chloromethyl)-5-phenylisoxazole molecular structure and weight

An In-Depth Technical Guide to 3-(Chloromethyl)-5-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-(Chloromethyl)-5-phenylisoxazole, a heterocyclic compound with significant applications in medicinal chemistry and organic synthesis.

Molecular Structure and Properties

3-(Chloromethyl)-5-phenylisoxazole is an isoxazole derivative characterized by a chloromethyl group at the 3-position and a phenyl group at the 5-position of the isoxazole ring.[1] Its chemical structure and key properties are summarized below.

Chemical Structure:

The structure consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A phenyl group is attached to carbon 5, and a chloromethyl group is attached to carbon 3.

Quantitative Data Summary

| Property | Value |

| CAS Number | 14731-10-3[2] |

| Molecular Formula | C₁₀H₈ClNO[1][2][3] |

| Molecular Weight | 193.63 g/mol [1][2][3] |

| IUPAC Name | 3-(chloromethyl)-5-phenyl-1,2-oxazole[2] |

| Melting Point | 68-70°C[1] |

| Boiling Point | 337.6 °C at 760 mmHg[1] |

| Density | 1.222 g/cm³[1] |

Synthesis and Experimental Protocols

The synthesis of 3-(chloromethyl)-5-phenylisoxazole can be achieved through various synthetic routes. One common method involves the reaction of an appropriate aldoxime with 2,3-dichloro-1-propene. Another approach utilizes the reaction of 3-chloro-2-isothiocyanato-1-propenyl aryl ketones with hydroxylamine hydrochloride.[4]

Experimental Protocol: Synthesis from Aldoximes and 2,3-dichloro-1-propene

This one-pot synthesis method is effective for producing 3-substituted 5-chloromethylisoxazoles from readily available starting materials.[4]

-

Materials:

-

Aromatic or aliphatic aldoxime

-

2,3-dichloro-1-propene (serves as both solvent and reagent)

-

-

Procedure:

-

The aldoxime is reacted with an excess of 2,3-dichloro-1-propene.

-

The reaction mixture is heated to facilitate the cycloaddition and subsequent formation of the isoxazole ring.

-

Upon completion of the reaction, the excess 2,3-dichloro-1-propene is recovered by distillation.

-

The resulting 3-(chloromethyl)-5-phenylisoxazole is then purified using standard techniques such as recrystallization or chromatography.

-

Logical Relationships and Synthesis Pathway

The synthesis of 3-(chloromethyl)-5-phenylisoxazole from an aldoxime and 2,3-dichloro-1-propene can be visualized as a direct pathway from starting materials to the final product.

Caption: Synthesis pathway of 3-(Chloromethyl)-5-phenylisoxazole.

References

- 1. Cas 1011-37-6,5-(CHLOROMETHYL)-3-PHENYLISOXAZOLE | lookchem [lookchem.com]

- 2. 3-(Chloromethyl)-5-phenylisoxazole, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. More information about suppliers of 5-(Chloromethyl)-3-Phenyl-Isoxazole (CAS # 1011-37-6) [ww.chemblink.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3-(Chloromethyl)-5-phenylisoxazole

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of 3-(Chloromethyl)-5-phenylisoxazole. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound or similar isoxazole derivatives.

Physicochemical Properties

Table 1: Physicochemical Properties of 3-(Chloromethyl)-5-phenylisoxazole

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Melting Point | 68-70 °C |

| Boiling Point | 337.6 °C at 760 mmHg |

| Density | 1.222 g/cm³ |

| Storage Temperature | 2-8 °C |

Solubility Assessment: Experimental Protocols

Given the lack of published solubility data, experimental determination is necessary. The following are standard protocols for assessing both kinetic and thermodynamic solubility, which are crucial for various stages of research and development.

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[1]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(Chloromethyl)-5-phenylisoxazole in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant physiological pH like 7.4). This is typically done by adding a small volume of the DMSO stock to the buffer.[1][2]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a specified period, typically 1 to 2 hours.[2]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering from any precipitate formed.[1]

-

Data Analysis: The kinetic solubility is determined as the concentration at which the measured turbidity significantly increases above the background level.

This method determines the equilibrium solubility of the compound and is considered the gold standard, particularly for lead optimization and pre-formulation studies.[3][4]

Methodology:

-

Sample Preparation: Add an excess amount of solid 3-(Chloromethyl)-5-phenylisoxazole to a series of vials containing different aqueous buffers (e.g., pH 2.0, 7.4, and 10.0) or other relevant solvents.

-

Equilibration: Seal the vials and agitate them in a shaker or on a rotator at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[3][4]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration using a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant. High-performance liquid chromatography (HPLC) with UV detection is the most common and reliable method for quantification. A calibration curve with known concentrations of the compound must be prepared in the same solvent matrix.[4]

-

Data Reporting: The thermodynamic solubility is reported as the average concentration from replicate measurements (e.g., in µg/mL or µM).

Stability Assessment and Degradation Pathways

The stability of 3-(Chloromethyl)-5-phenylisoxazole is a critical parameter. Forced degradation (stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, in line with ICH guidelines.[5][6][7]

The chemical structure of 3-(Chloromethyl)-5-phenylisoxazole suggests two primary sites susceptible to degradation: the isoxazole ring and the chloromethyl group.

-

Isoxazole Ring Opening: The isoxazole ring can be susceptible to cleavage, particularly under basic conditions.[8] This can involve the scission of the N-O bond, a known metabolic pathway for some isoxazole-containing drugs.[8][9] Acidic conditions can also lead to degradation, although the isoxazole ring is generally more stable at lower pH.[5]

-

Nucleophilic Substitution of the Chloromethyl Group: The chloromethyl group is a reactive functional group, analogous to a benzylic halide.[10][11] It is susceptible to nucleophilic substitution reactions. For instance, in aqueous solutions, it can undergo hydrolysis to form the corresponding hydroxymethyl derivative. This reaction can be influenced by pH and the presence of other nucleophiles.

Forced degradation studies should aim for a target degradation of 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[6][12]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M to 1 M HCl, reflux for 8-12 hours or heat at 50-70 °C.[6][13] | Isoxazole ring degradation, hydrolysis of the chloromethyl group. |

| Base Hydrolysis | 0.1 M to 1 M NaOH, reflux for 8-12 hours or heat at 50-70 °C.[6][13] | Isoxazole ring opening, hydrolysis of the chloromethyl group. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature or slightly elevated temperature.[14] | Oxidation of the phenyl ring or isoxazole ring. |

| Thermal | Dry heat (e.g., 80-100 °C) for a specified duration.[14] | General thermal decomposition. |

| Photostability | Exposure to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy, as per ICH Q1B guidelines.[15][16] | Photolytic degradation, potentially involving radical mechanisms. |

General Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of 3-(Chloromethyl)-5-phenylisoxazole (e.g., at 1 mg/mL) in the respective stress media (acid, base, H₂O₂). For thermal and photostability studies, use the solid compound and solutions in an inert solvent.

-

Stress Application: Expose the samples to the conditions outlined in Table 2. Include control samples stored at ambient temperature and protected from light.

-

Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze all stressed and control samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all generated degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

-

Characterization: If significant degradation products are observed, further studies (e.g., LC-MS/MS) may be required for their identification and structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a new chemical entity like 3-(Chloromethyl)-5-phenylisoxazole.

Caption: Workflow for characterizing the solubility and stability of a research compound.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. evotec.com [evotec.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. onyxipca.com [onyxipca.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. q1scientific.com [q1scientific.com]

Spectroscopic and Synthetic Profile of 3-(Chloromethyl)-5-phenylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(Chloromethyl)-5-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details the available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), outlines a common synthetic protocol, and presents a logical workflow for its preparation and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-(Chloromethyl)-5-phenylisoxazole. This information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.8-7.9 | Multiplet | Phenyl-H (ortho) |

| ~7.4-7.5 | Multiplet | Phenyl-H (meta, para) |

| ~6.8 | Singlet | Isoxazole-H4 |

| ~4.7 | Singlet | CH₂Cl |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Isoxazole-C5 |

| ~162 | Isoxazole-C3 |

| ~130 | Phenyl-C (ipso) |

| ~129 | Phenyl-C |

| ~127 | Phenyl-C |

| ~126 | Phenyl-C |

| ~98 | Isoxazole-C4 |

| ~36 | CH₂Cl |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~1610 | Medium | C=N stretch (Isoxazole) |

| ~1500, 1450 | Strong | C=C stretch (Aromatic) |

| ~1420 | Medium | C-H bend (CH₂) |

| ~760, 690 | Strong | C-H bend (Aromatic, out-of-plane) |

| ~700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 193/195 | [M]⁺∙ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 158 | [M-Cl]⁺ |

| 129 | [M-CH₂Cl]⁺ |

| 102 | [C₆H₅C≡N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

A common method for the synthesis of 3-(Chloromethyl)-5-phenylisoxazole involves the chlorination of (5-phenylisoxazol-3-yl)methanol.

Synthesis of 3-(Chloromethyl)-5-phenylisoxazole

-

Materials: (5-phenylisoxazol-3-yl)methanol, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve (5-phenylisoxazol-3-yl)methanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for the characterization of 3-(Chloromethyl)-5-phenylisoxazole.

Caption: Synthetic pathway for 3-(Chloromethyl)-5-phenylisoxazole.

Caption: General workflow for the purification and characterization.

Synthesis and Characterization of 3-(Chloromethyl)-5-phenylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Chloromethyl)-5-phenylisoxazole, a key intermediate in the development of various pharmacologically active compounds. This document outlines a detailed, two-step synthetic pathway, starting from the synthesis of the precursor (3-Phenylisoxazol-5-yl)methanol, followed by its chlorination to yield the target compound. Detailed experimental protocols for each step are provided. Furthermore, this guide presents a thorough characterization of 3-(Chloromethyl)-5-phenylisoxazole, including its key physicochemical properties and predicted spectroscopic data based on the analysis of analogous isoxazole derivatives. All quantitative data is summarized in structured tables for clarity and ease of comparison. The logical workflow of the synthesis and characterization process is visually represented using a Graphviz diagram.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The isoxazole scaffold is a core structural motif in a number of approved drugs and clinical candidates. The title compound, 3-(Chloromethyl)-5-phenylisoxazole, serves as a versatile building block in organic synthesis, enabling the introduction of the 5-phenylisoxazole moiety into larger molecules. Its chloromethyl group provides a reactive handle for nucleophilic substitution reactions, making it a valuable precursor for the synthesis of a wide range of derivatives with potential therapeutic applications.

Synthesis Pathway

The synthesis of 3-(Chloromethyl)-5-phenylisoxazole is accomplished via a two-step process. The first step involves the synthesis of the alcohol precursor, (3-Phenylisoxazol-5-yl)methanol. The subsequent step is the chlorination of this alcohol to afford the desired 3-(Chloromethyl)-5-phenylisoxazole.

Experimental Protocols

Synthesis of (3-Phenylisoxazol-5-yl)methanol

This procedure is adapted from the synthesis of (3-Phenylisoxazol-5-yl)methanol.[1]

Materials:

-

Benzaldoxime

-

N,N-Dimethylformamide (DMF)

-

N-Chlorosuccinimide (NCS)

-

Propargyl alcohol

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

L-Ascorbic acid

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated solution of ethylenediaminetetraacetic acid (EDTA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A round-bottomed flask is charged with benzaldoxime (5.0 g, 41.3 mmol) in 20 ml of N,N-dimethylformamide.

-

N-Chlorosuccinimide (1.20 g, 9.1 mmol) is added to the solution, and the mixture is heated until the NCS is dissolved. The solution is then stirred at room temperature for 20 minutes.

-

Additional N-chlorosuccinimide (4.80 g, 36.4 mmol) is added in batches while maintaining the temperature below 308 K.

-

After 3 hours, propargyl alcohol (2.78 g, 49.6 mmol) is added, followed by a saturated solution of CuSO₄·5H₂O (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol).

-

A solution of K₂CO₃ (3.14 g, 45.5 mmol) is added to the mixture, and it is stirred for 1 hour.

-

The reaction mixture is diluted with a saturated solution of ethylenediaminetetraacetic acid and then extracted with dichloromethane (3 x 50 ml).

-

The combined organic extracts are dried over anhydrous Na₂SO₄.

-

The solvent is evaporated under reduced pressure to afford a residue.

-

The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 by volume) as the eluent to yield (3-Phenylisoxazol-5-yl)methanol as a pale yellow solid.[1]

Synthesis of 3-(Chloromethyl)-5-phenylisoxazole

This procedure is based on the general method for the chlorination of alcohols using thionyl chloride.[2]

Materials:

-

(3-Phenylisoxazol-5-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve (3-Phenylisoxazol-5-yl)methanol (1.0 equiv) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 - 1.5 equiv) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(Chloromethyl)-5-phenylisoxazole.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Characterization Data

The following tables summarize the key physicochemical and predicted spectroscopic data for 3-(Chloromethyl)-5-phenylisoxazole.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈ClNO | [3] |

| Molecular Weight | 193.63 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 68-70 °C | [3] |

| Boiling Point | 337.6 °C at 760 mmHg | [3] |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar isoxazole derivatives. Experimental verification is recommended.

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80-7.90 (m, 2H, Ar-H), 7.40-7.55 (m, 3H, Ar-H), 6.50 (s, 1H, isoxazole-H), 4.70 (s, 2H, -CH₂Cl) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 171.0 (C-5), 162.0 (C-3), 130.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-C), 126.0 (Ar-CH), 98.0 (C-4), 38.0 (-CH₂Cl) |

| IR (KBr, cm⁻¹) | ν: 3100-3000 (Ar C-H str.), 1610 (C=N str.), 1580, 1450 (Ar C=C str.), 1420 (C-O str. isoxazole), 760, 690 (Ar C-H bend), 720 (C-Cl str.) |

| Mass Spectrometry (EI) | m/z (%): 193 [M]⁺, 195 [M+2]⁺, 158 [M-Cl]⁺, 115, 105, 77 |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the fully characterized final product.

Conclusion

This technical guide provides a detailed and structured overview of the synthesis and characterization of 3-(Chloromethyl)-5-phenylisoxazole. The outlined two-step synthetic route is efficient and utilizes readily available starting materials. The provided experimental protocols offer a clear guide for the practical execution of the synthesis. The tabulated physicochemical and predicted spectroscopic data serve as a valuable reference for the identification and quality control of the synthesized compound. This guide is intended to be a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, facilitating the synthesis and utilization of this important isoxazole intermediate.

References

The Versatile Reactivity of the Chloromethyl Group in Isoxazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its contribution to the biological activity and favorable physicochemical properties of a diverse range of therapeutic agents. The introduction of a chloromethyl group onto the isoxazole core provides a highly reactive handle, enabling a wide array of chemical transformations. This versatility makes chloromethylisoxazoles key intermediates in the synthesis of complex molecules with potential applications in drug discovery and development. This in-depth technical guide explores the core reactivity of the chloromethyl group in isoxazoles, providing a comprehensive overview of its primary reaction pathways, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological signaling pathways.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the chloromethyl group attached to an isoxazole ring is nucleophilic substitution. The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism.

Data Presentation: Nucleophilic Substitution Reactions

The following table summarizes the outcomes of nucleophilic substitution reactions on various chloromethylisoxazoles with a range of nucleophiles.

| Isoxazole Derivative | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| 3-Chloromethyl-5-phenylisoxazole | Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate / K₂CO₃ | DMF | Methyl 4-oxo-5-((5-phenylisoxazol-3-yl)methoxy)-4H-pyran-2-carboxylate | 51 | [1] |

| 3-Alkyl(aryl)-5-chloromethylisoxazole | Dimethylamine | - | 3-Alkyl(aryl)-5-(dimethylaminomethyl)isoxazole | N/A | [2] |

| 3-Alkyl(aryl)-5-chloromethylisoxazole | Ammonium thiocyanate | - | 3-Alkyl(aryl)-5-(thiocyanatomethyl)isoxazole | N/A | [2] |

| 3-Alkyl(aryl)-5-chloromethylisoxazole | 2-Aminoethanol | - | 2-((3-Alkyl(aryl)isoxazol-5-yl)methylamino)ethanol | N/A | [2] |

| 3-Alkyl(aryl)-5-chloromethylisoxazole | Methylamine | - | N-Methyl-1-(3-alkyl(aryl)isoxazol-5-yl)methanamine | N/A | [2] |

| 3-Alkyl(aryl)-5-chloromethylisoxazole | Sodium acetate | - | (3-Alkyl(aryl)isoxazol-5-yl)methyl acetate | N/A | [2] |

| 3-Alkyl(aryl)-5-chloromethylisoxazole | Sodium methoxide | - | 5-(Methoxymethyl)-3-alkyl(aryl)isoxazole | N/A | [2] |

| 5-Chloromethyl-3-methyl-1,2-oxazole | Vanillin series benzaldehydes / K₂CO₃ | Boiling ethanol | Isoxazolylmethyloxy-substituted benzaldehydes | N/A | [2] |

| 3-Chloromethyl-5-phenyl(p-tolyl)isoxazoles | Substituted phenols | Williamson reaction conditions | 3-Aryloxymethyl-5-phenyl(p-tolyl)isoxazoles | N/A | [3] |

| 3-Chloromethyl-5-phenyl(p-tolyl)isoxazoles | Sodium phenyl(benzyl, furfuryl)thiolates | Methanol | 3-((Aryl/alkyl)sulfanylmethyl)-5-phenyl(p-tolyl)isoxazoles | N/A | [3] |

| 3-Chloromethyl-5-phenyl(p-tolyl)isoxazoles | Morpholine | Methanol | 4-((5-Phenyl(p-tolyl)isoxazol-3-yl)methyl)morpholine | N/A | [3] |

N/A: Not available in the cited abstract.

Experimental Protocols: Key Nucleophilic Substitution Reactions

1. Williamson Ether Synthesis with a Phenolic Nucleophile

-

Reaction: Synthesis of 3-aryloxymethyl-5-phenylisoxazoles.

-

Procedure: To a solution of a substituted phenol (1.0 eq) in a suitable solvent such as ethanol or DMF, is added a base like potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. 3-Chloromethyl-5-phenylisoxazole (1.0 eq) is then added, and the reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.[4][5][6]

2. Reaction with an Amine Nucleophile

-

Reaction: Synthesis of 5-aminomethyl-3-phenylisoxazole derivatives.

-

Procedure: A solution of 5-chloromethyl-3-phenylisoxazole (1.0 eq) and the desired amine (2.0-3.0 eq) in a polar aprotic solvent like acetonitrile or DMF is stirred at room temperature or heated, depending on the reactivity of the amine. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product can be purified by column chromatography or crystallization.[7]

3. Reaction with a Thiol Nucleophile

-

Reaction: Synthesis of 3-((alkylsulfanyl)methyl)-5-phenylisoxazole.

-

Procedure: To a solution of the thiol (1.1 eq) in a solvent such as ethanol or methanol, a base like sodium ethoxide or sodium hydroxide (1.1 eq) is added, and the mixture is stirred for 15-30 minutes at room temperature to form the thiolate. 3-Chloromethyl-5-phenylisoxazole (1.0 eq) is then added, and the reaction is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The solvent is then removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic phase is washed with brine, dried, and concentrated. The crude product is purified by chromatography.

Other Key Transformations of the Chloromethyl Group

Beyond nucleophilic substitution, the chloromethyl group can undergo other important transformations, further expanding its synthetic utility.

Oxidation to an Aldehyde (Sommelet Reaction)

The Sommelet reaction provides a method for the conversion of the chloromethyl group to a formyl group.[2][8][9][10][11]

-

General Reaction: R-CH₂Cl + (CH₂)₆N₄ → [R-CH₂-N(CH₂)₆N₃]⁺Cl⁻ → R-CHO

-

Typical Yields: 50-80%[8]

Experimental Protocol: Sommelet Reaction

-

Procedure: A solution of the chloromethylisoxazole (1.0 eq) in chloroform is added to a solution of hexamethylenetetramine (urotropine) (1.1 eq) in chloroform. The mixture is stirred, often resulting in the precipitation of the quaternary ammonium salt. The salt is collected by filtration and then hydrolyzed by heating in an aqueous acidic medium (e.g., 50% acetic acid) or by steam distillation. The resulting aldehyde is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by distillation or column chromatography.[9]

Reduction to a Methyl Group

The chloromethyl group can be reduced to a methyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1][12][13]

Experimental Protocol: Reduction with LiAlH₄

-

Safety Note: Lithium aluminum hydride is a highly reactive and flammable reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Procedure: To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of the chloromethylisoxazole (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, all at 0 °C. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the methylisoxazole derivative, which can be further purified if necessary.[1][12][13]

Role in Modulating Signaling Pathways

The versatility of the chloromethylisoxazole scaffold allows for the synthesis of a wide range of derivatives that can interact with biological targets, including key components of cellular signaling pathways. This makes them valuable tools in drug discovery for diseases such as cancer and inflammatory disorders.

Inhibition of the p38 MAP Kinase Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Isoxazole-based compounds have been identified as potent inhibitors of p38 MAPK.

Caption: Inhibition of the p38 MAPK signaling pathway by isoxazole derivatives.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell survival, and proliferation. Constitutive activation of this pathway is a hallmark of many chronic inflammatory diseases and cancers. Isoxazole-containing molecules have been shown to inhibit NF-κB activation.

Caption: Modulation of the NF-κB signaling pathway by isoxazole derivatives.

Conclusion

The chloromethyl group imparts significant synthetic versatility to the isoxazole scaffold, primarily through its high reactivity in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, enabling the construction of diverse molecular architectures. Furthermore, the ability to transform the chloromethyl group into other functionalities, such as aldehydes and methyl groups, enhances its utility as a synthetic intermediate. The demonstrated potential of isoxazole derivatives to modulate key signaling pathways, such as the p38 MAPK and NF-κB pathways, underscores the importance of chloromethylisoxazoles in the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers to leverage the reactivity of chloromethylisoxazoles in their drug discovery and development endeavors.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. synarchive.com [synarchive.com]

- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. orgchemres.org [orgchemres.org]

- 6. ERIC - EJ1243315 - A Multioutcome Experiment for the Williamson Ether Synthesis, Journal of Chemical Education, 2020-Feb [eric.ed.gov]

- 7. benchchem.com [benchchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 11. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Workup [chem.rochester.edu]

Biological significance of the isoxazole scaffold in medicinal chemistry

An In-depth Technical Guide for Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a critical building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the isoxazole moiety, focusing on its role in anticancer, anti-inflammatory, and antimicrobial therapies. It details the mechanisms of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Physicochemical Properties and Pharmacokinetic Profile

The isoxazole ring's structure imparts a favorable combination of properties for drug design. The nitrogen and oxygen heteroatoms act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking interactions with biological targets.[1] The weak N-O bond is a key feature, allowing for potential ring cleavage under specific metabolic conditions, which can be engineered into a drug's mechanism of action or clearance pathway.[2] This scaffold often enhances the lipophilicity of a molecule, improving its absorption and distribution characteristics. The incorporation of an isoxazole ring can lead to improved potency, reduced toxicity, and better overall pharmacokinetic profiles.[3][4]

Anticancer Activity: Targeting Key Oncogenic Pathways

The isoxazole scaffold is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation and survival signaling.

Inhibition of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, such as HER2, Raf-1, and Akt. Its inhibition leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. Isoxazole-based compounds have been developed as potent Hsp90 inhibitors.[1] A notable example is NVP-AUY922 (Luminespib) , a 4,5-diarylisoxazole derivative that binds to the N-terminal ATP pocket of Hsp90 with high affinity.[5][6]

Modulation of Other Anticancer Targets

Isoxazole derivatives have demonstrated efficacy against a wide range of other cancer-related targets:

-

Tubulin Polymerization: Certain derivatives act as antimitotic agents by disrupting microtubule dynamics.[7]

-

Aromatase Inhibition: By blocking the conversion of androgens to estrogens, some isoxazoles serve as agents against hormone-dependent breast cancers.[7][8]

-

Apoptosis Induction: Many isoxazole-containing compounds have been shown to trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[9]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro activity of representative isoxazole derivatives against various cancer cell lines.

| Compound/Drug Name | Target | Cancer Cell Line | Activity Metric | Value | Reference(s) |

| NVP-AUY922 (Luminespib) | Hsp90 | Various | IC₅₀ (Binding Assay) | 21 nM | [6] |

| NVP-AUY922 (Luminespib) | Hsp90 | Various | GI₅₀ (Proliferation) | Avg. 9 nM | [6] |

| Compound 40 (Curcumin Derivative) | Not Specified | MCF-7 (Breast) | IC₅₀ | 3.97 µM | [9] |

| Compound 24 (Diosgenin Derivative) | Not Specified | MCF-7 (Breast) | IC₅₀ | 9.15 ± 1.30 µM | [9] |

| Compound 24 (Diosgenin Derivative) | Not Specified | A549 (Lung) | IC₅₀ | 14.92 ± 1.70 µM | [9] |

| Compound 10a (Chalcone Derivative) | Tubulin | DU145 (Prostate) | IC₅₀ | 0.96 µM | [9] |

| TTI-4 | Not Specified | MCF-7 (Breast) | IC₅₀ | 2.63 µM | [10] |

| Compound 2d | Not Specified | HeLa (Cervical) | IC₅₀ | 15.48 µg/ml | [11] |

| Compound 2d | Not Specified | Hep3B (Liver) | IC₅₀ | ~23 µg/ml | [11] |

| Compound 5 | Hsp90 | Cancer Cells | IC₅₀ | 14 µM | [12] |

Anti-inflammatory Activity: Selective Enzyme Inhibition

Isoxazole-containing drugs are well-established anti-inflammatory agents, most notably through the selective inhibition of cyclooxygenase-2 (COX-2) and dihydroorotate dehydrogenase (DHODH).

Selective COX-2 Inhibition

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[13] Unlike the constitutively expressed COX-1 isoform which has homeostatic functions, COX-2 is induced at sites of inflammation.[14] The development of selective COX-2 inhibitors was a major advance in reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Celecoxib and Valdecoxib are diaryl-substituted isoxazole derivatives that selectively bind to and inhibit the COX-2 enzyme.[15] The sulfonamide side chain of celecoxib fits into a hydrophilic side pocket present in COX-2 but not COX-1, conferring its selectivity.[14] This inhibition blocks the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins.[2][16]

References

- 1. benchchem.com [benchchem.com]

- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

The Isoxazole Ring in Nature: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, imparting a unique combination of physicochemical properties to molecules. While extensively utilized in synthetic drug design, the isoxazole moiety is also found in a diverse array of natural products from various biological sources, including fungi, bacteria, marine sponges, and plants. These naturally occurring isoxazoles exhibit a broad spectrum of potent biological activities, from neurotransmission modulation to anticancer and antimicrobial effects, making them compelling starting points for drug discovery and development.

This technical guide provides an in-depth exploration of natural products containing the isoxazole ring structure. It covers their sources, biosynthesis, detailed experimental protocols for their isolation and characterization, and a comprehensive overview of their biological activities, with a focus on quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Prominent Isoxazole-Containing Natural Products

The structural diversity of naturally occurring isoxazoles is vast. Here, we highlight some of the most well-characterized examples, categorized by their biological origin.

Fungal Metabolites

Fungi, particularly of the Amanita and Tricholoma genera, are a rich source of isoxazole-containing amino acids with potent neurological and other biological activities.

-

Ibotenic Acid and Muscimol: Found in the psychoactive mushrooms Amanita muscaria and Amanita pantherina, ibotenic acid is a potent neurotoxin that acts as an agonist at NMDA and metabotropic glutamate receptors[1]. Upon ingestion or drying of the mushroom, ibotenic acid readily decarboxylates to form muscimol[2]. Muscimol is a potent and selective agonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain, leading to its sedative and hallucinogenic effects[2][3].

-

Tricholomic Acid: Isolated from the mushroom Tricholoma ustale, tricholomic acid is a non-proteinogenic amino acid with insecticidal properties. It acts as a potent glutamate agonist, similar in action to ibotenic acid[4][5].

Marine Sponge Metabolites

Marine sponges of the order Verongida are prolific producers of a class of brominated tyrosine-derived alkaloids, many of which feature a spirocyclohexadienylisoxazoline ring system.

-

Aerothionin and Homoaerothionin: These tetrabrominated compounds, isolated from sponges of the Aplysina (formerly Verongia) genus, are among the most studied examples. They exhibit a range of biological activities, including antimicrobial and significant anticancer properties[6]. Their cytotoxic effects have been demonstrated against various cancer cell lines[2][7].

Bacterial Metabolites

Actinomycetes, particularly of the genus Streptomyces, are renowned for their production of a vast array of bioactive secondary metabolites, including some that contain an isoxazole ring.

-

Inthomycins: These are hybrid nonribosomal peptide-polyketide compounds produced by Streptomyces sp. They contain a 5-substituted oxazole ring and exhibit antibacterial, antitumor, and anti-HIV activities[8][9][10].

-

Cycloserine: While technically an isoxazolidinone (a reduced form of isoxazole), D-cycloserine is a well-known antibiotic produced by Streptomyces orchidaceus. It acts as a structural analog of D-alanine, inhibiting bacterial cell wall synthesis.

Biosynthesis of the Isoxazole Ring

The formation of the isoxazole ring in nature is an elegant enzymatic process that varies depending on the organism and the specific metabolite.

In Fungi (Amanita muscaria)

The biosynthesis of ibotenic acid begins with the hydroxylation of glutamic acid to produce threo-3-hydroxyglutamic acid. This reaction is catalyzed by an Fe(II)/2-oxoglutarate-dependent oxygenase. Subsequent enzymatic steps, encoded by a dedicated gene cluster, are believed to lead to the formation of the isoxazole ring from this hydroxylated precursor. Muscimol is then formed via the decarboxylation of ibotenic acid[3].

In Bacteria (Streptomyces sp.)

In the biosynthesis of inthomycins by Streptomyces, the oxazole ring is formed through the action of a dedicated cyclodehydratase enzyme. This enzyme is part of a larger hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system. It catalyzes the cyclization and dehydration of a serine- or threonine-derived precursor that is tethered to the synthetase complex[9][10].

Experimental Protocols: Isolation and Characterization

The isolation and purification of isoxazole-containing natural products require a systematic approach involving extraction, fractionation, and chromatography. The specific protocol must be optimized based on the source organism and the physicochemical properties of the target compound.

General Experimental Workflow

A typical workflow for the isolation of these compounds is depicted below. This process is often guided by bioassays to track the activity of interest through the various fractions.

Protocol 1: Isolation of Muscimol and Ibotenic Acid from Amanita muscaria

This protocol is adapted from methods described for the analysis of these psychoactive compounds.

1. Extraction:

- Fresh or dried fruiting bodies of Amanita muscaria are homogenized and extracted with 70% methanol or a mixture of methanol and a slightly acidic aqueous buffer (e.g., 1 mM sodium phosphate at pH 3)[11].

- The extraction can be facilitated by ultrasonication.

- The mixture is then filtered to remove solid mushroom material.

2. Sample Cleanup (Optional, for analysis):

- For analytical purposes, the crude extract can be further purified using solid-phase extraction (SPE). An Oasis MAX cartridge can be used to retain and then elute the target compounds.

3. Chromatographic Separation:

- High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of muscimol and ibotenic acid.

- A common method utilizes a reversed-phase C18 column[11][12].

- An ion-pairing agent, such as octylammonium o-phosphate, can be added to the mobile phase to improve the retention and separation of these polar compounds[12].

- The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile.

- Detection is commonly performed using a UV detector at a wavelength of around 210-230 nm[11][12].

Protocol 2: Isolation of Aerothionin and Homoaerothionin from Aplysina Sponges

This is a general protocol based on the isolation of bromotyrosine alkaloids from marine sponges.

1. Collection and Extraction:

- The sponge material is collected and immediately frozen or preserved in ethanol to prevent degradation of the secondary metabolites.

- The sponge tissue is then homogenized and exhaustively extracted with a mixture of dichloromethane and methanol (1:1).

2. Solvent Partitioning:

- The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A typical scheme would involve partitioning between n-hexane and 90% aqueous methanol, followed by partitioning of the aqueous methanol fraction against dichloromethane. The bioactive compounds are often found in the dichloromethane and/or the aqueous methanol fractions.

3. Column Chromatography:

- The bioactive fraction is subjected to column chromatography on silica gel. A gradient of increasing polarity, for example, from n-hexane to ethyl acetate to methanol, is used to elute the compounds.

- Fractions are collected and tested for their biological activity to identify those containing the target compounds.

4. HPLC Purification:

- The active fractions from column chromatography are further purified by preparative or semi-preparative reversed-phase HPLC (e.g., on a C18 column).

- A gradient of acetonitrile in water is a common mobile phase for the separation of these alkaloids.

- The peaks corresponding to aerothionin and homoaerothionin can be identified by their UV absorbance and subsequently collected.

5. Structure Elucidation:

- The structures of the purified compounds are confirmed using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Biological Activities and Quantitative Data

The isoxazole-containing natural products exhibit a wide range of biological activities. The following tables summarize some of the key quantitative data available in the literature.

Table 1: Neuroactivity of Fungal Isoxazole-Containing Amino Acids

| Compound | Source | Target | Activity | Quantitative Data |

| Muscimol | Amanita muscaria | GABA-A Receptor | Potent Agonist | EC50 = 0.65 ± 0.22 µM (human α1β3 receptors)[13] |

| GABA-A Receptor | High-Affinity Binding | KD ≈ 1.6 nM (α4βδ receptors in forebrain)[14] | ||

| Ibotenic Acid | Amanita muscaria | NMDA Receptor | Agonist | - |

| Metabotropic Glutamate Receptors (Group I & II) | Agonist | - | ||

| Tricholomic Acid | Tricholoma ustale | Glutamate Receptors | Agonist | Potent insecticidal activity |

Table 2: Anticancer and Antimicrobial Activity of Marine Bromotyrosine Alkaloids

| Compound | Source | Activity | Cell Line/Organism | Quantitative Data (IC50/EC50) |

| Aerothionin | Aplysina sp. | Cytotoxicity | MPC (mouse pheochromocytoma) | Reduced viability significantly at 25 µM[2][7] |

| Cytotoxicity | HeLa (cervical cancer) | Active in the micromolar range[2] | ||

| Homoaerothionin | Aplysina sp. | Cytotoxicity | MPC (mouse pheochromocytoma) | Reduced viability significantly at 25 µM[2][7] |

| Cytotoxicity | MTT (mouse pheochromocytoma) | Reduced viability significantly at 25 µM[2][7] |

Pharmacological Signaling Pathways

Understanding the molecular mechanisms and signaling pathways through which these natural products exert their effects is crucial for their development as therapeutic agents.

Muscimol: A GABA-A Receptor Agonist

Muscimol's primary mechanism of action is its direct binding to and activation of the GABA-A receptor, a ligand-gated ion channel. This binding mimics the effect of the endogenous neurotransmitter GABA, leading to the opening of the chloride channel and an influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an overall inhibitory effect on the central nervous system. Muscimol is a particularly potent agonist at extrasynaptic δ-subunit-containing GABA-A receptors, which are known to mediate tonic inhibition in the brain.

Aerothionin and Homoaerothionin: Anticancer Mechanisms

The precise molecular targets and signaling pathways for the anticancer activity of aerothionin and homoaerothionin are still under investigation. However, studies have shown that they can induce cytotoxicity in various cancer cell lines. Their effects are cell-specific, suggesting they may interact with particular cellular targets rather than having a general cytotoxic effect. Some research has pointed towards the inhibition of the adenosine A1 receptor and effects on voltage-dependent calcium channels as potential mechanisms of action[6]. Further research is needed to fully elucidate the downstream signaling cascades that lead to their observed anti-tumor activity. It is hypothesized that these compounds may induce apoptosis or cell cycle arrest in cancer cells.

Conclusion

Natural products containing the isoxazole ring represent a structurally diverse and biologically active class of compounds with significant potential for drug discovery and development. From the potent neuroactive agents in fungi to the anticancer compounds in marine sponges, these molecules offer unique chemical scaffolds and mechanisms of action. This guide provides a foundational overview of these fascinating natural products, including their biosynthesis, detailed methodologies for their study, and a summary of their biological effects. It is hoped that this compilation will serve as a valuable resource for researchers, stimulating further investigation into the therapeutic potential of this important class of natural products.

References

- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 2. Muscimol and ibotenic acid - DMT-Nexus Wiki [wiki.dmt-nexus.me]

- 3. Amanita muscaria - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Tricholomic Acid | C5H8N2O4 | CID 441456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines Aerothionin and Homoaerothionin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. espublisher.com [espublisher.com]

- 9. Biosynthesis Gene Cluster and Oxazole Ring Formation Enzyme for Inthomycins in Streptomyces sp. Strain SYP-A7193 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis Gene Cluster and Oxazole Ring Formation Enzyme for Inthomycins in Streptomyces sp. Strain SYP-A7193 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Editorial: Strategies for the Discovery of Fungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 13. Dihydromuscimol - Wikipedia [en.wikipedia.org]

- 14. Biosynthesis in Streptomyces sp. NRRL S-1813 and regulation between oxazolomycin A and A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoxazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of isoxazole derivatives in drug discovery, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways.

Therapeutic Applications and Bioactivity of Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their successful development as approved drugs and promising clinical candidates across various therapeutic areas.[1] Their biological versatility stems from the isoxazole ring's ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.[1]

Anticancer Activity

A significant area of investigation for isoxazole derivatives is oncology. These compounds have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of key cellular processes.[2][3]

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference(s) |

| 3,4-isoxazolediamides | K562 (Leukemia) | 0.018 - 0.071 | HSP90 Inhibition, Apoptosis Induction | [4][5] |

| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines | K562 (Leukemia) | Induces >50% apoptosis | Apoptosis Induction | [4][6] |

| Isoxazole-piperazine hybrids | Hepatocellular Carcinoma | Induces apoptosis | ROS Generation, Cell Cycle Arrest | [7] |

| 3,5-diarylisoxazoles | PC3 (Prostate) | Selective vs. non-tumorigenic cells | S6K1 Inhibition | |

| Isoxazole-amide analogues | HeLa (Cervical) | 15.48 ± 0.89 µg/ml | Cytotoxicity | [1] |

| Isoxazole-amide analogues | Hep3B (Liver) | ~23 µg/ml | Cytotoxicity |

Anti-inflammatory and Immunomodulatory Activity

The isoxazole moiety is a key feature in several anti-inflammatory and immunomodulatory drugs. Their mechanisms often involve the inhibition of enzymes crucial to the inflammatory cascade.[1]

-

Leflunomide : This disease-modifying antirheumatic drug (DMARD) is a prodrug that is converted to its active metabolite, teriflunomide. Teriflunomide inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[8][9] This inhibition depletes the pyrimidine pool in rapidly proliferating lymphocytes, thus suppressing the immune response.[8][9]

-

Valdecoxib : A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation.[1]

Antimicrobial and Antiviral Activity

Isoxazole derivatives have also shown significant promise as antimicrobial and antiviral agents.[1]

Table 2: Antimicrobial and Antiviral Activity of Representative Isoxazole Derivatives

| Compound/Derivative Class | Organism/Virus | MIC (µg/mL) or IC50 (µM) | Reference(s) |

| Sulfamethoxazole | Bacteria | Varies by species | [10] |

| Isoxazole-amide acylhydrazones | Tobacco Mosaic Virus (TMV) | >60% inhibition | [11][12] |

| (5-oxazolyl)phenyl amines | Hepatitis C Virus (HCV) | IC50 = 0.28 - 0.92 µM | [13] |

| (5-oxazolyl)phenyl amines | Coxsackie Virus B3/B6 | IC50 < 2.0 µM | [13] |

| KR-26827 (1,2,4-oxadiazole derivative) | Zika Virus (ZIKV) | EC50 = 1.35 µM | [14] |

Other Therapeutic Areas